molecular formula C25H28O4 B12562663 4-[Bis(4-hydroxy-2,3,5-trimethylphenyl)methyl]benzene-1,2-diol CAS No. 195299-51-5

4-[Bis(4-hydroxy-2,3,5-trimethylphenyl)methyl]benzene-1,2-diol

Cat. No.: B12562663
CAS No.: 195299-51-5
M. Wt: 392.5 g/mol
InChI Key: GNAJJNNIQUTVBL-UHFFFAOYSA-N
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Description

4-[Bis(4-hydroxy-2,3,5-trimethylphenyl)methyl]benzene-1,2-diol is an organic compound that contains a benzene ring substituted with hydroxyl and trimethylphenyl groups. This compound is part of the dihydroxybenzenes family, which are aromatic compounds classed as phenols .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Bis(4-hydroxy-2,3,5-trimethylphenyl)methyl]benzene-1,2-diol can be achieved through a condensation reaction involving p-hydroxytoluene and trimethylphenol . The reaction typically requires acidic or basic conditions to facilitate the condensation process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. similar compounds are often synthesized using large-scale organic synthesis techniques, which may involve the use of catalysts and controlled reaction environments to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[Bis(4-hydroxy-2,3,5-trimethylphenyl)methyl]benzene-1,2-diol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly used.

Major Products Formed

    Oxidation: Quinones and carboxylates.

    Reduction: Hydroquinones.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

4-[Bis(4-hydroxy-2,3,5-trimethylphenyl)methyl]benzene-1,2-diol has various applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[Bis(4-hydroxy-2,3,5-trimethylphenyl)methyl]benzene-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups on the benzene ring can participate in hydrogen bonding and redox reactions, which can influence biological processes and chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    Catechol (1,2-dihydroxybenzene): Similar in having two hydroxyl groups on the benzene ring.

    Resorcinol (1,3-dihydroxybenzene): Another dihydroxybenzene isomer with hydroxyl groups in the meta position.

    Hydroquinone (1,4-dihydroxybenzene): Has hydroxyl groups in the para position.

Uniqueness

4-[Bis(4-hydroxy-2,3,5-trimethylphenyl)methyl]benzene-1,2-diol is unique due to the presence of trimethylphenyl groups, which provide steric hindrance and influence the compound’s reactivity and interaction with other molecules. This structural uniqueness makes it valuable in specific applications such as luminescent sensors and antitumor research .

Properties

CAS No.

195299-51-5

Molecular Formula

C25H28O4

Molecular Weight

392.5 g/mol

IUPAC Name

4-[bis(4-hydroxy-2,3,5-trimethylphenyl)methyl]benzene-1,2-diol

InChI

InChI=1S/C25H28O4/c1-12-9-19(14(3)16(5)24(12)28)23(18-7-8-21(26)22(27)11-18)20-10-13(2)25(29)17(6)15(20)4/h7-11,23,26-29H,1-6H3

InChI Key

GNAJJNNIQUTVBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1O)C)C)C(C2=CC(=C(C=C2)O)O)C3=C(C(=C(C(=C3)C)O)C)C

Origin of Product

United States

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